molecular formula C22H23NO4 B13989666 3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate CAS No. 87626-60-6

3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate

Katalognummer: B13989666
CAS-Nummer: 87626-60-6
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: DVXVABXMIWZNKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a dimethylamino group, a propyl chain, and a chromenyl acetate moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate typically involves the reaction of 3-(dimethylamino)propylamine with an appropriate ester or acid chloride derivative of 4-oxo-2-phenylchromen-8-ylacetic acid. The reaction is often catalyzed by lead acetate, which enhances the amidation reaction rate even for esters with high steric factors . The reaction can be carried out under solvent-free conditions, which is advantageous for reducing the environmental impact and improving the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of esters instead of corresponding carboxylic acids allows for milder reaction conditions and higher purity of the final product . The process may also involve purification steps such as distillation to remove any impurities and obtain a high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the acetate moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate has several scientific research applications:

Wirkmechanismus

The mechanism by which 3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the chromenyl acetate moiety can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

87626-60-6

Molekularformel

C22H23NO4

Molekulargewicht

365.4 g/mol

IUPAC-Name

3-(dimethylamino)propyl 2-(4-oxo-2-phenylchromen-8-yl)acetate

InChI

InChI=1S/C22H23NO4/c1-23(2)12-7-13-26-21(25)14-17-10-6-11-18-19(24)15-20(27-22(17)18)16-8-4-3-5-9-16/h3-6,8-11,15H,7,12-14H2,1-2H3

InChI-Schlüssel

DVXVABXMIWZNKL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.